molecular formula C8H4O2S B019949 Benzo[b]thiophene-2,3-dione CAS No. 493-57-2

Benzo[b]thiophene-2,3-dione

Cat. No.: B019949
CAS No.: 493-57-2
M. Wt: 164.18 g/mol
InChI Key: MHESOLAAORBNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-2,3-dione is an organic compound with the molecular formula C₈H₄O₂S. It is also known by other names such as thioisatin and thianaphthenequinone. This compound is characterized by a fused ring structure consisting of a benzene ring fused to a thiophene ring with two ketone groups at the 2 and 3 positions. It is a light orange to dark red solid and has various applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

Benzo[b]thiophene-2,3-dione, also known as Thioisatin , is a versatile compound that interacts with various targets. It has been found to interact with electron-rich and electron-deficient alkenes . It has also been suggested to interact with the STING protein, specifically the Ser162 and Thr263 residues .

Mode of Action

The compound undergoes photoinduced [4 + 2] cycloaddition reactions with alkenes . In these reactions, olefins preferentially add at both carbonyl groups of the compound to give the head-to-head [4 + 2] cycloadducts . This interaction is facilitated by comprehensive molecular orbital calculations at the DFT-B3LYP level .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the [4 + 2] cycloaddition reactions constitute one of the most frequently employed synthetic methods for the construction of highly regio- and enatio-selective six-membered and polycyclic ring systems .

Result of Action

The result of the compound’s action is the formation of new compounds through its interactions with its targets. For example, the photoinduced [4 + 2] cycloaddition reactions with alkenes lead to the formation of dioxanes . Additionally, the compound has been used as a synthetic intermediate for the preparation of novel anti-inflammatory agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its photoinduced [4 + 2] cycloaddition reactions with alkenes are carried out under a nitrogen atmosphere using a photoreactor . The compound’s interactions with the STING protein may also be influenced by the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dione can be synthesized through several methods. One common method involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters. This reaction typically requires the presence of a base such as sodium hydride and is carried out under an inert atmosphere . Another method involves the aryne reaction with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophene derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzo[b]thiophene-2,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thioisatin: Similar in structure but lacks the benzene ring.

    Thianaphthenequinone: Another name for benzo[b]thiophene-2,3-dione.

    Dithieno[3,2-b2′,3′-d]thiophene: A related compound with additional thiophene rings.

Uniqueness: this compound is unique due to its fused ring structure and the presence of two ketone groups. This structure imparts specific chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-benzothiophene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHESOLAAORBNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197760
Record name Benzo(b)thiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-57-2
Record name Benzo(b)thiophene-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene-2,3-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzothiophene-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of thiophenol (100 g, 0.907 mol) in ether is added dropwise a solution of oxalyl chloride (175 g, 1.38 mol) in ether. The mixture is stirred two hours at reflux and concentrated in vacuo. The residue is taken up in methylene chloride and cooled to 0° C. Aluminum chloride (145 g, 1.09 mol) is added in portions such that the temperature does not exceed 25° C. The resultant mixture is stirred 30 minutes at reflux, cooled to room temperature and poured into ice water with stirring. The organic layer is washed with saturated sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to an orange solid which is recrystallized from methylene chloride:hexanes to afford the title compound (102 g, 69.0%) which is identified by NMR spectral analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of benzenthiol (1 ml, 9.7 mmol) in Et2O (30 ml) at 0° C. oxalyl chloride (0.94 ml, 10.7 mmol) was added dropwise. The mixture was stirred at room temperature for 1.5 hour, then, the solvent was evaporated under reduced pressure. The crude was dissolved in CH2Cl2 (40 ml) and a solution of AlCl3 (4.75 g, 35 mmol) in CH2Cl2 (32 ml) was added dropwise at 0° C. The mixture was stirred for 16 hours at room temperature, then, ice and 1M HCl were added until a clear mixture was obtained. After 1 hour, the phases were separated and the aqueous layer was extracted with CH2Cl2 (3×30 ml). The collected organic phases were dried over Na2SO4, filtered and evaporated, affording 18 (1.2 g, 78%) as orange solid that was used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (73.1 mmol) in ether (14 mL) is added to a solution of thiophenol (45.4 mmol) in ether (20 mL). The mixture is heated to reflux for 90 min, cooled to RT and concentrated in vacuo. The residue is dissolved in DCM (85 mL), cooled to 0° C. and treated portionwise with aluminum chloride (54.5 mmol). The mixture is heated to reflux for 30 min, cooled to RT and poured with stirring into ice-water. The layers are separated and the organic layer is washed with aqueous NaHCO3 solution, water and brine. After drying over MgSO4 the solvents are removed in vacuo and the residue is purified by flash chromatography (gradient: EtOAc/heptane 1/9 to 1/1) to give the desired product. 1H-NMR (CDCl3): δ=7.37 (t, J=7.62 Hz, 1H); 7.42 (d, J=7.62 Hz, 1H); 7.68 (t, J=7.62 Hz, 1H); 7.82 (d, J=7.62 Hz, 1H).
Quantity
73.1 mmol
Type
reactant
Reaction Step One
Quantity
45.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
54.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-2,3-dione
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-2,3-dione
Reactant of Route 3
Benzo[b]thiophene-2,3-dione
Reactant of Route 4
Benzo[b]thiophene-2,3-dione
Reactant of Route 5
Benzo[b]thiophene-2,3-dione
Reactant of Route 6
Benzo[b]thiophene-2,3-dione
Customer
Q & A

Q1: What is the structural characterization of Benzo[b]thiophene-2,3-dione?

A1: this compound, commonly referred to as thioisatin, possesses a fused ring system incorporating both benzene and thiophene moieties. While the provided abstracts lack specific spectroscopic data, its structure can be deduced:

    Q2: What are the key reactions this compound undergoes?

    A2: this compound displays rich reactivity due to its electrophilic C-3 carbonyl group. Some significant reactions include:

    • 1,3-Dipolar Cycloadditions: It readily reacts with azomethine ylides, forming spiroheterocycles. This reaction is highly regioselective, influenced by the electronic nature of the dipolarophile. [, ]
    • Photochemical Reactions: Upon exposure to UV light, it undergoes [4+2] cycloaddition with alkenes, yielding dioxene derivatives. [, ]
    • Reactions with Phosphorous Compounds: Dialkyl phosphites convert it to dialkyl phosphates, while trialkyl phosphites facilitate reductive dimerization to isothioindigo. []
    • Grignard Reactions: Reacting with Grignard reagents yields 2,3-dihydroxy-2,3-diaryl(aralkyl)benzo[b]-thiophenes, which can undergo pinacolone rearrangement to form benzo[b]thiophene-2-ones. []

    Q3: How does this compound react with nucleophiles?

    A: While the provided abstracts don't elaborate on general nucleophilic reactions, they highlight its reactivity with specific nucleophiles like Grignard reagents [] and phosphites. [] Further research on its reactions with other nucleophiles could unveil new synthetic routes to diverse benzothiophene derivatives.

    Q4: Can this compound be utilized in synthesizing other heterocycles?

    A4: Absolutely! Its versatility as a building block for various heterocycles is evident:

    • Spiroheterocycles: Reacting with azomethine ylides derived from compounds like proline or tetrahydroisoquinoline-3-carboxylic acid generates diverse spiro-pyrrolidines and spiro-isoquinolines. []
    • 1,2,4-triazine-5,6-diones: Condensation reactions with amidrazones afford 1,2,4-triazine-5,6-dione derivatives. []
    • Thiocoumarin Derivatives: Specific reaction conditions with this compound can lead to the formation of thiocoumarin derivatives. []

    Q5: Has computational chemistry been employed in studying this compound?

    A5: Yes, semiempirical calculations have been used to:

    • Investigate Regioselectivity: Molecular orbital calculations helped rationalize the regioselectivity observed in 1,3-dipolar cycloaddition reactions with azomethine ylides. []
    • Understand Stereochemistry: Semiempirical studies provided insights into the stereochemical outcome of condensation reactions with various heterocyclic compounds, explaining the exclusive formation of anti-monocondensation products. []

    Q6: Are there any studies on the stability and formulation of this compound?

    A6: The provided abstracts don't delve into stability or formulation aspects. Investigating its stability under various storage conditions (temperature, humidity, light) and exploring different formulation strategies would be crucial for its potential pharmaceutical applications.

    Q7: What are the environmental impacts of this compound?

    A7: The provided research doesn't offer insights into its environmental impact. Evaluating its ecotoxicological profile, degradation pathways, and potential for bioaccumulation is vital to ensure its responsible use and minimize any adverse effects on the environment.

    Q8: What is the historical context of this compound research?

    A: While a detailed historical account is absent, the provided abstracts indicate a longstanding interest in this compound chemistry. Early work explored its reactions with phosphorous compounds and Grignard reagents. [, ] More recent studies focus on its use in synthesizing complex spiroheterocycles and exploring its photochemical reactivity. [, , ] This sustained interest underscores its continued relevance in organic and medicinal chemistry.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.